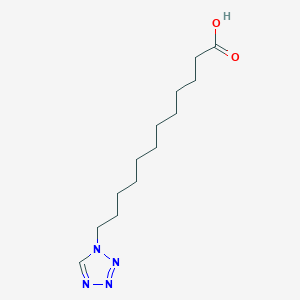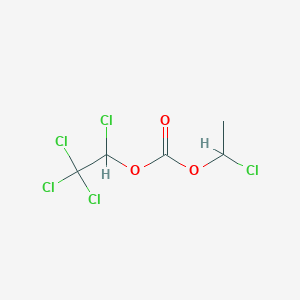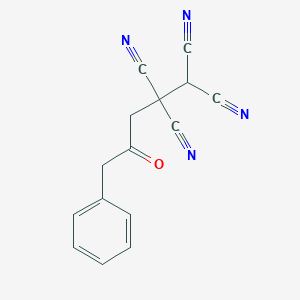
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile is a complex organic compound with the molecular formula C13H6N4O This compound is notable for its unique structure, which includes a phenyl group and multiple nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of 2-aryl ketones with tetracyanoethylene. This reaction typically occurs in the presence of a catalytic amount of hydrochloric acid and can take several days to complete . Another method involves a solvent-free synthesis, which is more environmentally friendly and yields the compound in high purity .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The solvent-free method is particularly advantageous for industrial applications due to its simplicity and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile groups into amines or other functional groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include ammonium acetate, acetic acid, and various oxidizing and reducing agents . The conditions often involve moderate temperatures and specific catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions include various substituted malononitriles and other complex organic molecules that can be used in further synthetic applications .
Aplicaciones Científicas De Investigación
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile involves its ability to participate in various chemical reactions due to its reactive nitrile groups and phenyl ring. These functional groups allow it to interact with different molecular targets and pathways, facilitating the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxoalkane-1,1,2,2-tetracarbonitriles: These compounds share a similar structure but differ in the length of the carbon chain and the presence of substituents.
Tricyanofuran (TCF) and Tricyanopyrrole (TCP) Derivatives: These compounds contain the buta-1,3-diene-1,1,3-tricarbonitrile moiety and are used in similar applications.
Uniqueness
4-Oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile is unique due to its specific structure, which includes a phenyl group and multiple nitrile groups. This structure provides it with distinct reactivity and makes it a valuable compound for synthesizing a wide range of complex organic molecules .
Propiedades
Número CAS |
112332-11-3 |
|---|---|
Fórmula molecular |
C15H10N4O |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
4-oxo-5-phenylpentane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C15H10N4O/c16-8-13(9-17)15(10-18,11-19)7-14(20)6-12-4-2-1-3-5-12/h1-5,13H,6-7H2 |
Clave InChI |
CEQDHXQNBLNSAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)CC(C#N)(C#N)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


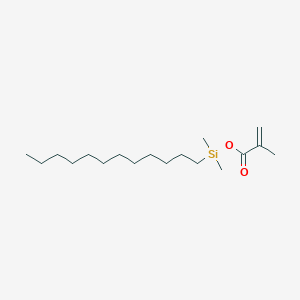


![1-(Hexadecyloxy)-3-{[2-(2-hydroxyethoxy)ethyl]amino}propan-2-ol](/img/structure/B14296053.png)
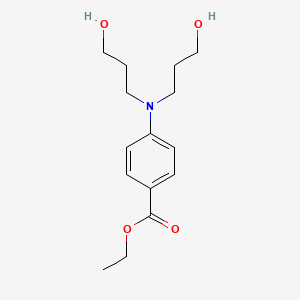
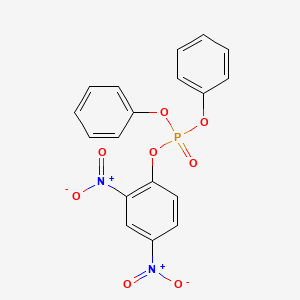

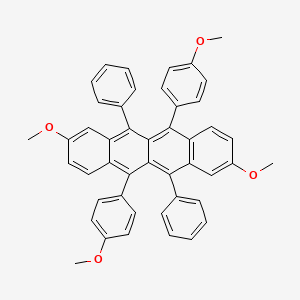

![{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B14296080.png)
